Ethyl Olmesartan Medoxomil

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Olmesartan Medoxomil is an angiotensin II receptor blocker (ARB) used in the treatment of hypertension . It works by blocking a substance in the body that causes the blood vessels to tighten. As a result, olmesartan relaxes the blood vessels . This lowers blood pressure and increases the supply of blood and oxygen to the heart .

Synthesis Analysis

The synthesis of Olmesartan Medoxomil involves several steps and intermediates . The N-1- and N-2-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives of Olmesartan Medoxomil were identified as principal regioisomeric process-related impurities . These impurities were synthesized and fully characterized by differential scanning calorimetry (DSC), infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and high-resolution mass spectrometry/electrospray ionization (HRMS/ESI) .

Molecular Structure Analysis

The molecular structure of Olmesartan Medoxomil has been studied using various techniques . The XRPD patterns of Olmesartan Medoxomil reveal its crystalline nature . The compound contains C29H30N6O6 .

Chemical Reactions Analysis

The chemical reactions involved in the formulation of Olmesartan Medoxomil tablets have been studied . The formulation ensures a high dissolution rate of the active ingredient . A rigorous selection of excipients was carried out to ensure their physical and chemical compatibility with the active ingredient .

Physical And Chemical Properties Analysis

The physical and chemical properties of Olmesartan Medoxomil have been analyzed . The compound exhibits a single endothermic peak located at T onset = 181.54 C (ΔF = 91.97 J/g), corresponding to its melting, which is characteristic of its crystalline nature .

科学的研究の応用

Hypertension Management

Ethyl Olmesartan Medoxomil is primarily used in the management of hypertension. It is an angiotensin II receptor antagonist that selectively blocks AT1 receptors, leading to vasodilation, decreased vasopressin secretion, and aldosterone secretion . This mechanism is crucial for reducing morbidity and mortality rates associated with hypertension.

Enhancement of Oral Bioavailability

Research has been conducted on the conversion of Olmesartan to Ethyl Olmesartan Medoxomil to improve intestinal absorption. This prodrug form is predominantly anionic at intestinal pH, which enhances its uptake via the human organic anion transporting polypeptide 2B1 (OATP2B1), leading to improved bioavailability .

Transdermal Delivery Systems

The development of transdermal oleogel containing Ethyl Olmesartan Medoxomil has been explored as a means to decrease side effects and boost therapeutic efficacy. This approach aims to increase the drug’s bioavailability and provide a sustained antihypertensive effect .

Preformulation Studies

Preformulation studies involve the rigorous selection of excipients to ensure physical and chemical compatibility with Ethyl Olmesartan Medoxomil. These studies are essential for the design and development of tablets that provide a high dissolution rate of the active ingredient .

Nanoemulsion Strategies

Nanoemulsion strategies for Ethyl Olmesartan Medoxomil have been investigated to improve oral absorption and extend antihypertensive activity. This method can potentially enhance the delivery of the drug, especially for BCS class II antihypertensive agents .

Self-Microemulsifying Drug Delivery Systems (SMEDDS)

SMEDDS have been formulated for Ethyl Olmesartan Medoxomil to improve its delivery. The objective is to develop a system that can self-emulsify in the gastrointestinal tract, thereby improving the solubility and absorption of the drug .

作用機序

Mode of Action

Ethyl Olmesartan Medoxomil is a prodrug that is hydrolyzed to olmesartan during absorption from the gastrointestinal tract . Olmesartan acts as a selective and competitive antagonist at the AT1 receptor . By blocking the binding of angiotensin II to the AT1 receptor, it inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II . This leads to vasodilation, reduced secretion of vasopressin and aldosterone, decreased cardiac activity, and increased excretion of sodium .

Biochemical Pathways

The action of Ethyl Olmesartan Medoxomil primarily affects the RAAS pathway . By blocking the AT1 receptor, it inhibits the negative regulatory feedback within RAAS, which is a contributing factor to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease . It also prevents the inappropriate fluid retention, vasoconstriction, and further decline in left ventricular function associated with chronic activation of RAAS .

Pharmacokinetics

Ethyl Olmesartan Medoxomil is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1.4 to 2.8 hours . The absolute bioavailability of the drug is around 26% . The pharmacokinetic data of olmesartan were well described by a two-compartment linear model with first-order absorption and an absorption lag-time . Factors such as age, body weight, sex, patient status, and renal function can influence the clearance of olmesartan .

Result of Action

The primary result of Ethyl Olmesartan Medoxomil’s action is the reduction of blood pressure . This is achieved through the vasodilation caused by the blockade of the AT1 receptor and the subsequent reduction in the effects of angiotensin II . Additionally, it leads to lower aldosterone levels, reduced cardiac activity, and increased excretion of sodium .

Action Environment

The action of Ethyl Olmesartan Medoxomil can be influenced by various environmental factors. For instance, the presence of other drugs that block the renin-angiotensin system, potassium-sparing diuretics, potassium supplements, or other drugs that may increase potassium levels can lead to increases in serum potassium . Furthermore, the drug’s absorption can be affected by the pH of the gastrointestinal tract .

Safety and Hazards

Olmesartan Medoxomil may damage fertility or the unborn child and may cause damage to organs (cardiovascular system) through prolonged or repeated exposure . It is recommended to avoid contact with skin, eyes, or clothing, ensure adequate ventilation, and use personal protective equipment as required .

将来の方向性

The development of the definitive formulation of Olmesartan Medoxomil began with a study of drugs marketed with 20 mg of Olmesartan Medoxomil prepared by direct compression and according to the biopharmaceutical and physicochemical characteristics of the active ingredient . Future research may focus on improving the dissolution rate of the active ingredient and ensuring the physical and chemical compatibility of the excipients .

特性

IUPAC Name |

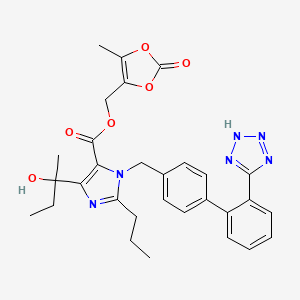

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxybutan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N6O6/c1-5-9-24-31-26(30(4,39)6-2)25(28(37)40-17-23-18(3)41-29(38)42-23)36(24)16-19-12-14-20(15-13-19)21-10-7-8-11-22(21)27-32-34-35-33-27/h7-8,10-15,39H,5-6,9,16-17H2,1-4H3,(H,32,33,34,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMXHIGGZIDKCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(CC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N6O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl Olmesartan Medoxomil | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Nitrodipyrido[1,2-a:3',2'-d]imidazole](/img/structure/B584625.png)

![3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole](/img/structure/B584627.png)